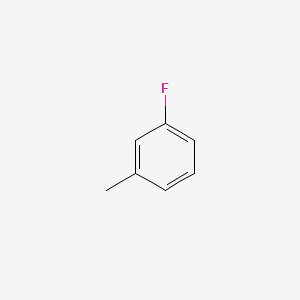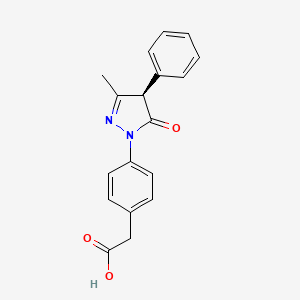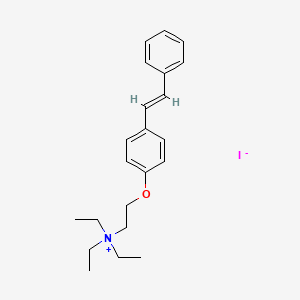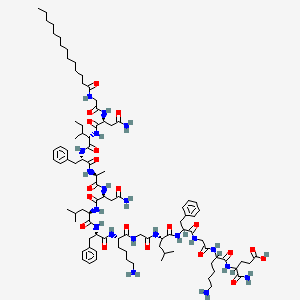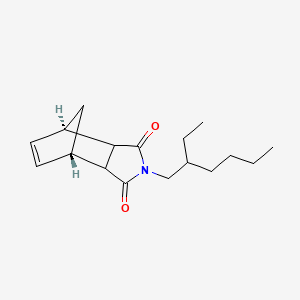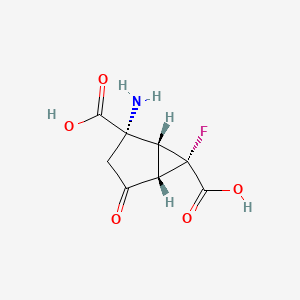![molecular formula C23H24F3N3O B1676646 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol CAS No. 315698-17-0](/img/structure/B1676646.png)
7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Vue d'ensemble
Description
This compound, also known as Mcl-1 Inhibitor II, is an inhibitor of myeloid cell leukemia-1 (Mcl-1) with an IC50 value of 0 . It has a molecular formula of C23H24F3N3O and a molecular weight of 415.5 g/mol.
Molecular Structure Analysis
The molecular structure of this compound includes a quinolin-8-ol core with a 4-ethylpiperazin-1-yl and a 4-(trifluoromethyl)phenyl methyl group attached.Physical And Chemical Properties Analysis
This compound is a white powder that is soluble in DMSO at 25 mg/mL . It should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique
Antimicrobial Applications
Synthesis and Biological Evaluation in Antimicrobial Agents : A study explored derivatives of thiazolidinone, including a compound similar to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, for antimicrobial activity. The synthesized compounds showed significant activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans (Patel, Kumari, & Patel, 2012).
Targeting Gram-Negative Pathogens : Another study identified a compound, structurally related to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, as a potential inhibitor for type III secretion in Gram-negative pathogens like Yersinia pseudotuberculosis and Chlamydia trachomatis (Enquist et al., 2012).
Corrosion Inhibition
- Corrosion Inhibitory Action on Steel : A compound similar to the specified chemical was examined for its anti-corrosion properties in C35E steel. The study found that compounds like 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol could significantly enhance the anti-corrosion properties of steel in acidic environments (El faydy et al., 2020).
Anticancer Activity
- Potential Anticancer Activity : Several studies have examined the anticancer properties of compounds structurally related to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol. These compounds have shown promising results against various cancer cell lines, indicating a potential avenue for cancer therapy research (Ghorab, Al-Said, & Arafa, 2014).
Anticonvulsant Properties
- Synthesis as Anticonvulsant Agents : Research on compounds related to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol indicated their potential use as anticonvulsant agents. These compounds have been synthesized and tested for efficacy in controlling convulsions (Pawar, Gaikwad, & Balani, 2011).
Antifungal andAntibacterial Agents
- Synthesis and Antimicrobial Studies : A range of compounds structurally related to 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol were synthesized and studied for their antimicrobial properties. The research highlighted their potential as antifungal and antibacterial agents, showing efficacy against various pathogens (Sharma, Hussain, & Amir, 2008).
Mécanisme D'action
Target of Action
The primary target of the compound “7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol” is currently unknown. The compound is listed under the category of inhibitors/agonists related to apoptosis and Bcl-2 . .
Biochemical Pathways
Given the compound’s potential association with apoptosis and Bcl-2 , it may be involved in the regulation of programmed cell death The Bcl-2 family of proteins plays a crucial role in the regulation of apoptosis, with some members promoting cell survival and others promoting cell death.
Propriétés
IUPAC Name |
7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAPBLRRJSKIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



